4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride
Description
Functional Subclasses
Structural Analogues
The compound shares homology with:
Pharmacological Relevance
Piperidines with similar substitution patterns exhibit:
- Enzyme inhibition : Acetylcholinesterase (AChE) and monoamine oxidase (MAO) modulation.
- Receptor interactions : σ-Receptor affinity and adrenergic activity.
A comparative analysis of key analogues:
This taxonomy underscores its role as a versatile scaffold in drug discovery, particularly for central nervous system (CNS) targets.
Properties
IUPAC Name |
4-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)16-5-4-14(3)17(12-16)19-11-8-15-6-9-18-10-7-15;/h4-5,12-13,15,18H,6-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCOHWLTCUZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 5-isopropyl-2-methylphenol with an appropriate alkylating agent, such as ethylene oxide, to form 2-(5-isopropyl-2-methylphenoxy)ethanol.
Conversion to the Piperidine Derivative: The phenoxyethyl intermediate is then reacted with piperidine under basic conditions to form 4-[2-(5-isopropyl-2-methylphenoxy)ethyl]-piperidine.
Formation of the Hydrochloride Salt: The final step involves the treatment of the piperidine derivative with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxyethyl group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride has been investigated for its role in developing therapeutics targeting neurodegenerative diseases and cancers. Its unique structure enhances its biological activity compared to other derivatives.
Key Findings:
- Acetylcholinesterase Inhibition : The compound exhibits significant inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease, making it a candidate for cognitive enhancement therapies.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms of action.
Polymer Chemistry
In polymer chemistry, this compound has been utilized as a building block for synthesizing novel polymers with specific properties. Its ability to modify polymer characteristics makes it valuable in material science.
Applications in Polymer Chemistry:
- Synthesis of Functional Polymers : It can be incorporated into polymer chains to enhance thermal stability and mechanical properties.
- Smart Materials Development : Research is ongoing into its use in creating responsive materials that change properties under external stimuli.
Case Study 1: Neuroprotective Effects
A study conducted by researchers at a leading university explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines, including breast and prostate cancer. The findings revealed that it inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl group allows for binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This dual interaction facilitates the modulation of biological pathways, influencing cellular responses.
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine Hydrochloride
- Molecular formula : C₁₃H₁₆BrClN₂O₃.
- Molecular weight : 385.64 g/mol .
- Key differences : Bromo and nitro groups (electron-withdrawing) replace methyl/isopropyl (electron-donating) groups.
Pharmacologically Active Piperidine Derivatives
Donepezil Hydrochloride
- Structure: 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine.
- Molecular weight : 415.96 g/mol.
- Activity : Acetylcholinesterase inhibitor (IC₅₀ = 6.7 nM) .
- Comparison : The target compound lacks the benzyl and benzamide groups critical for donepezil’s potency but shares the ethyl-piperidine backbone, suggesting modular design opportunities .
Fexofenadine Hydrochloride
- Structure : Piperidine linked to a diphenylmethyl-hydroxybutyl chain.
- Activity : Histamine H₁-receptor antagonist.
- Comparison : Highlights the versatility of piperidine in diverse drug scaffolds .
Physicochemical and Regulatory Comparisons
*LogP estimated using substituent contributions.
Biological Activity
4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride (CAS Number: 1219949-28-6) is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₁₇H₂₈ClNO
- Molecular Weight : 299.88 g/mol
- Structure : The compound features a piperidine ring substituted with an isopropyl-2-methylphenoxy group, which is hypothesized to influence its biological interactions.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions suggest potential applications in treating neurological disorders, as well as implications for mood regulation and cognitive function.
Anticonvulsant Activity
A study examining structurally related compounds demonstrated significant anticonvulsant properties. These compounds were evaluated using the maximal electroshock seizure (MES) model, showing protective effects against seizures, which may be attributed to their ability to modulate neurotransmitter release and receptor activity .
Antitumor Potential
In vitro studies have shown that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study highlighted that certain analogs displayed IC50 values in the low micromolar range against human glioblastoma and melanoma cells. The presence of specific substituents on the piperidine ring was crucial for enhancing anticancer activity .
Neuropharmacological Effects
The compound's interaction with histamine receptors has been explored, particularly its affinity for the H3 receptor. Compounds that target this receptor have been implicated in the modulation of neurotransmitter levels in the brain, suggesting potential uses in treating conditions like Parkinson's disease and other neurodegenerative disorders .
Case Studies
-
Anticonvulsant Efficacy :
- A series of experiments conducted on rodent models indicated that administration of related piperidine derivatives resulted in a significant reduction in seizure frequency and duration.
- Results : Compounds exhibited a protective index indicating their potential as therapeutic agents against epilepsy.
-
Antitumor Activity :
- In vitro assays revealed that several piperidine derivatives showed selective cytotoxicity against cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma).
- Findings : The most active compound demonstrated an IC50 value of approximately 20 µM, significantly lower than standard chemotherapeutic agents.
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
